(2S)-2-amino-3-(1,3-dioxaindan-5-yl)propanoic acid, trifluoroacetic acid
CAS No.:
Cat. No.: VC18050890
Molecular Formula: C12H12F3NO6
Molecular Weight: 323.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H12F3NO6 |
|---|---|
| Molecular Weight | 323.22 g/mol |
| IUPAC Name | (2S)-2-amino-3-(1,3-benzodioxol-5-yl)propanoic acid;2,2,2-trifluoroacetic acid |
| Standard InChI | InChI=1S/C10H11NO4.C2HF3O2/c11-7(10(12)13)3-6-1-2-8-9(4-6)15-5-14-8;3-2(4,5)1(6)7/h1-2,4,7H,3,5,11H2,(H,12,13);(H,6,7)/t7-;/m0./s1 |
| Standard InChI Key | ZMGNTCZEPHYRFP-FJXQXJEOSA-N |
| Isomeric SMILES | C1OC2=C(O1)C=C(C=C2)C[C@@H](C(=O)O)N.C(=O)(C(F)(F)F)O |
| Canonical SMILES | C1OC2=C(O1)C=C(C=C2)CC(C(=O)O)N.C(=O)(C(F)(F)F)O |
Introduction
Structural Characteristics and Molecular Properties
Core Molecular Architecture
The compound’s backbone consists of a propanoic acid chain with an amino group at the second carbon () and a 1,3-dioxaindan-5-yl substituent at the third carbon (). The trifluoroacetic acid component acts as a counterion, stabilizing the molecule through ionic interactions. The stereochemistry at is explicitly defined as the S-enantiomer, which influences its potential interactions with chiral biological targets.
Table 1: Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | (2S)-2-amino-3-(1,3-benzodioxol-5-yl)propanoic acid; 2,2,2-trifluoroacetic acid |
| Molecular Formula | |
| Molecular Weight | 323.22 g/mol |
| Canonical SMILES | |
| InChI Key | ZMGNTCZEPHYRFP-FJXQXJEOSA-N |
Functional Group Analysis
The benzodioxol group () introduces aromaticity and electron-rich regions, potentially enabling π-π stacking interactions in biological systems. The amino and carboxylate groups facilitate zwitterionic behavior in aqueous solutions, a hallmark of amino acids . The trifluoroacetate ion () enhances solubility in polar solvents and aids in crystallization during purification.
Synthesis and Purification Techniques
Synthetic Pathways
The synthesis of this compound typically follows a multi-step protocol:
-
Alkylation: Introduction of the benzodioxol moiety to a propanoic acid precursor.
-
Acylation: Protection of the amino group using carbobenzyloxy (Cbz) or similar blocking agents.
-
Deprotection: Removal of protecting groups under acidic conditions (e.g., trifluoroacetic acid).
A representative procedure involves reacting a methoxytryptophan analog with trifluoroacetic acid in dichloromethane, followed by neutralization with lithium hydroxide and purification via column chromatography .
Table 2: Representative Synthesis Conditions
| Step | Reagents | Solvent System | Yield |
|---|---|---|---|
| Deprotection | Trifluoroacetic acid | Dichloromethane | 70% |
| Neutralization | 0.5 N LiOH | THF/MeOH/HO (7:1.3:4) | - |
Purification Strategies
Chromatography (normal-phase or reverse-phase) is employed to isolate the target compound, with trifluoroacetic acid often added to mobile phases to improve resolution. Crystallization from mixtures of dichloromethane and methanol yields high-purity material .
Physicochemical Properties
Solubility and Stability
The compound exhibits high solubility in polar aprotic solvents (e.g., DMSO, THF) but limited solubility in nonpolar solvents like hexane. Aqueous solubility is pH-dependent, with improved dissolution under basic conditions due to deprotonation of the carboxylate group . Stability studies indicate decomposition above 200°C, with no significant degradation under ambient storage conditions.
Spectroscopic Characterization
-
IR Spectroscopy: Strong absorption bands at 1700–1750 cm (C=O stretch) and 3300–3500 cm (N-H stretch).
-
NMR: NMR signals at δ 3.1–3.5 ppm (m, CH), δ 4.2–4.5 ppm (d, CH-NH), and δ 6.7–7.2 ppm (m, aromatic protons).
Comparative Analysis with Related Compounds
Table 3: Structural and Functional Comparisons
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume